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molecular formula C15H18O4 B8375802 Ethyl 2-acetyl-3-methyl-4-oxo-4-phenylbutanoate

Ethyl 2-acetyl-3-methyl-4-oxo-4-phenylbutanoate

Cat. No. B8375802
M. Wt: 262.30 g/mol
InChI Key: LKIJMTWKWQFPTK-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Using ethyl 3-oxobutanoate (12.2 g), sodium hydride (60% in oil, 4.24 g) and 2-bromopropiophenone (22.0 g), a procedure as in Reference Example 13 was performed to give the title compound as a brown oil (yield 22.1 g, 90%).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[H-].[Na+].Br[CH:13]([CH3:22])[C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15]>>[C:2]([CH:3]([CH:13]([CH3:22])[C:14](=[O:15])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:1])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
O=C(CC(=O)OCC)C
Step Two
Name
Quantity
4.24 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)C(C(C1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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